molecular formula C10H7BrF3IOS B14036717 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one

Katalognummer: B14036717
Molekulargewicht: 439.03 g/mol
InChI-Schlüssel: LAFXUEKFKUOCIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF3IOS. This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic chemistry .

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the bromination of 3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one under controlled conditions. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane .

Analyse Chemischer Reaktionen

1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(3-iodo-4-(trifluoromethylthio)phenyl)propan-2-one is not well-documented. its reactivity is primarily due to the presence of electrophilic halogens and the carbonyl group, which can participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include:

Eigenschaften

Molekularformel

C10H7BrF3IOS

Molekulargewicht

439.03 g/mol

IUPAC-Name

1-bromo-3-[3-iodo-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF3IOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5H2

InChI-Schlüssel

LAFXUEKFKUOCIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1CC(=O)CBr)I)SC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.